木栓菌素

描述

Stachybotrolide is not explicitly mentioned in the provided papers; however, the papers discuss various compounds isolated from the fungus Stachybotrys chartarum, which produce a range of bioactive compounds, including phenylspirodrimanes and meroterpenoids with potential anti-HIV, antihyperlipidemic, and osteoclast differentiation inhibitory activities .

Synthesis Analysis

The synthesis of stachybotrin C and its stereoisomers has been achieved, providing insights into the absolute configuration of this neuroprotective compound . Additionally, synthetic studies towards stachybotrin C have explored efficient intermolecular cyclization methods . The total synthesis of stachybotrys spirolactams has also been reported, leading to a structure revision of the natural product .

Molecular Structure Analysis

The molecular structures of the compounds isolated from Stachybotrys chartarum have been determined using extensive spectroscopic analysis, including NMR, MS, and X-ray single-crystal diffraction . For example, stachybotrin G was identified as a new sulfate meroterpenoid with a unique farnesylated diazepinoisoindole skeleton .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Mannich reactions, Claisen rearrangement , and double reductive amination . These reactions have been crucial in constructing the complex molecular frameworks of the stachybotrys compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of stachylysin, a hemolysin produced by Stachybotrys chartarum, have been characterized, revealing its composition and behavior in the presence of sheep erythrocytes . The hemolysin forms polydispersed aggregates and requires a significant amount of time to lyse erythrocytes, indicating a complex mechanism of action.

科学研究应用

发现和结构分析

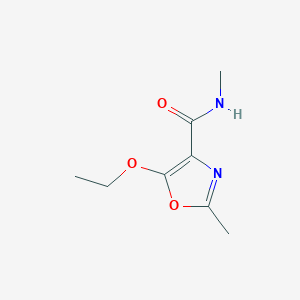

- 木栓菌素的发现:木栓菌素是一种无氮化合物,是在交链木栓菌的代谢物中发现的。其结构是使用各种光谱方法阐明的,包括红外光谱、质谱、1H 和 13C 核磁共振光谱 (Kamalov, Aripova & Isaev, 1997)。

生物医学应用

- 溶血特性:木栓菌是一种产生木栓溶素(一种溶血素)的真菌,与肺出血等健康问题相关。木栓溶素的特性及其对红细胞膜的影响已得到研究,为其潜在的生物医学应用提供了见解 (Vesper, Magnuson, Dearborn, Yike & Haugland, 2001)。

真菌代谢和环境影响

- 次级代谢物谱分析:木栓菌属以其多样的次级代谢物而闻名。对各种木栓菌物种的研究为它们的代谢物谱提供了宝贵的见解,这些代谢物谱受生长时间、底物和物种特异性生物合成潜力等因素的影响。这项研究对于理解木栓菌的环境影响至关重要 (Jagels, Lindemann, Ulrich, Gottschalk, Cramer, Hübner, Gareis & Humpf, 2019)。

新型化合物和治疗潜力

- 木栓菌素 G 的发现:从海绵来源的真菌木栓菌中鉴定出一种新型硫酸盐倍半萜,即木栓菌素 G。其独特的结构和性质突出了新治疗化合物的潜力 (Ma, Wang, Li, Zhu, Gu & Dehai Li, 2015)。

- 抗 HIV 活性:从木栓菌中分离的化合物已显示出对 HIV-1 复制的抑制作用,靶向逆转录酶。这表明它们在开发新的 HIV 治疗方法中具有潜力 (Ma, Li, Zhu, Ba, Li, Gu, Guo & Dehai Li, 2013)。

健康和安全注意事项

- 潜在健康风险:接触木栓菌及其代谢物(如木栓溶素)与鼻出血和肺出血等健康问题有关。了解这些风险对于公共健康和安全至关重要 (Vesper & Vesper, 2002)。

安全和危害

The safety data sheet for Stachybotrolide suggests that it does not pose specific hazards . In case of exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes, flush skin with plenty of water while removing contaminated clothing and shoes, and if inhaled, move to fresh air immediately .

作用机制

Target of Action

Stachybotrolide is a nitrogen-free compound derived from the fungus Stachybotrys alternans . The primary target of Stachybotrolide is dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of tetrahydrofolate, which is crucial for DNA synthesis.

Mode of Action

Stachybotrolide interacts with DHFR, inhibiting its function This interaction disrupts the synthesis of tetrahydrofolate, thereby inhibiting DNA synthesis and cell division

Biochemical Pathways

The inhibition of DHFR by Stachybotrolide affects the folate metabolic pathway . This pathway is responsible for the synthesis of tetrahydrofolate, a coenzyme involved in the transfer of single-carbon units in the synthesis of nucleotides and amino acids. By inhibiting DHFR, Stachybotrolide disrupts this pathway, leading to a decrease in the synthesis of DNA, RNA, and proteins, which can inhibit cell division and growth.

Result of Action

The inhibition of DHFR by Stachybotrolide leads to a decrease in the synthesis of DNA, RNA, and proteins, which can inhibit cell division and growth This can lead to the death of cells, particularly rapidly dividing cells

属性

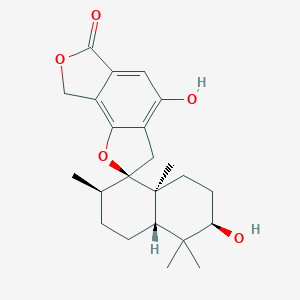

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3/t12-,17+,18-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNSYAPUOMHZDE-RCJATNNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)COC5=O)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stachybotrolide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Stachybotrolide a potential candidate for combating MRSA infections?

A1: Research indicates that Stachybotrolide exhibits potent antibacterial activity against MRSA. [] This is particularly relevant as MRSA infections are a significant health concern due to the bacteria's ability to develop resistance to multiple antibiotics. The emergence of antibiotic resistance makes traditional treatment approaches less effective, creating an urgent need for novel therapeutic options.

Q2: What do we know about how Stachybotrolide works against MRSA?

A2: While the precise mechanism of action of Stachybotrolide against MRSA remains to be fully elucidated, it's suggested that the compound might exert its effect by inhibiting the formation of biofilms. [] Biofilms are complex communities of bacteria encased within a self-produced matrix, which provides them with enhanced protection against antibiotics and the host's immune system. By disrupting biofilm formation, Stachybotrolide could potentially render MRSA more susceptible to conventional antibiotics and enhance the body's natural immune response. Further research is necessary to confirm this mechanism of action and explore other potential pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)